3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine
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Overview
Description
3-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds with a fused benzene and pyrazine ring, and they are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route is the condensation of 1,2-diaminobenzene with 1,2-dichloroethane to form the quinoxaline core, followed by the reaction with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions to introduce the pyrazole group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, and the reaction conditions optimized for higher yields and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: In the medical field, this compound has shown promise as a therapeutic agent. Its potential applications include the treatment of infectious diseases, cancer, and inflammatory conditions. Ongoing research aims to further explore its efficacy and safety profile.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, dyes, and other industrial products.
Mechanism of Action
The mechanism by which 3-chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
3-Chloro-N-(2-methyl-1-phenyl-1H-pyrazol-4-yl)quinoxalin-2-amine
3-Chloro-N-(3-methyl-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)quinoxalin-2-amine
3-Chloro-N-(3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5-yl)quinoxalin-2-amine
Uniqueness: 3-Chloro-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine stands out due to its specific substitution pattern and the presence of the phenyl group on the pyrazole ring. This unique structure contributes to its distinct biological and chemical properties compared to similar compounds.
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Properties
IUPAC Name |
3-chloro-N-(5-methyl-2-phenylpyrazol-3-yl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c1-12-11-16(24(23-12)13-7-3-2-4-8-13)22-18-17(19)20-14-9-5-6-10-15(14)21-18/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAMBXTZXRKPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC3=CC=CC=C3N=C2Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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